molecular formula C8H18O2 B1218688 1-Butoxy-1-ethoxyethane CAS No. 57006-87-8

1-Butoxy-1-ethoxyethane

Cat. No.: B1218688
CAS No.: 57006-87-8
M. Wt: 146.23 g/mol
InChI Key: VULXTAWRXFGMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butoxy-1-ethoxyethane is a diether that is butane substituted by a 1-ethoxyethoxy group at position 1. It has a role as a metabolite.
Xi-1-ethoxy-1-butoxyethane belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Xi-1-ethoxy-1-butoxyethane is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, xi-1-ethoxy-1-butoxyethane is primarily located in the cytoplasm. Outside of the human body, xi-1-ethoxy-1-butoxyethane can be found in fruits. This makes xi-1-ethoxy-1-butoxyethane a potential biomarker for the consumption of this food product.

Properties

CAS No.

57006-87-8

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

1-(1-ethoxyethoxy)butane

InChI

InChI=1S/C8H18O2/c1-4-6-7-10-8(3)9-5-2/h8H,4-7H2,1-3H3

InChI Key

VULXTAWRXFGMKL-UHFFFAOYSA-N

SMILES

CCCCOC(C)OCC

Canonical SMILES

CCCCOC(C)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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